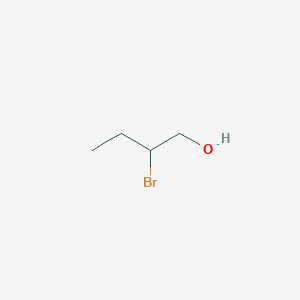

2-Bromobutan-1-ol

Description

Properties

IUPAC Name |

2-bromobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEOVPMTQBNCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539343 | |

| Record name | 2-Bromobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24068-63-1 | |

| Record name | 2-Bromo-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24068-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024068631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of (R)-2-Bromobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established and promising methodologies for the enantioselective synthesis of (R)-2-bromobutan-1-ol, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. This document details key synthetic strategies, including kinetic resolution of a racemic mixture and asymmetric reduction of a prochiral precursor, supported by experimental protocols and comparative data.

Introduction

(R)-2-bromobutan-1-ol is a chiral halohydrin of significant interest in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a stereogenic center bearing a bromine atom, allows for a variety of subsequent chemical transformations. The enantiopurity of this compound is crucial for the synthesis of complex chiral molecules where the stereochemistry of the final product is critical for its biological activity. This guide focuses on practical and efficient methods to obtain the (R)-enantiomer with high enantiomeric excess (ee).

Synthetic Strategies

Two primary strategies have emerged as highly effective for the enantioselective synthesis of (R)-2-bromobutan-1-ol:

-

Lipase-Catalyzed Kinetic Resolution of Racemic 2-Bromobutan-1-ol: This method relies on the enantioselective acylation of one enantiomer from a racemic mixture of 2-bromobutan-1-ol by a lipase, leaving the desired (R)-enantiomer as the unreacted alcohol.

-

Asymmetric Reduction of 2-Bromo-1-butanal: This approach involves the stereoselective reduction of a prochiral α-bromo aldehyde using a chiral catalyst, most notably the Corey-Bakshi-Shibata (CBS) reduction, to directly yield the (R)-alcohol.

A third potential, though less documented and potentially lower-yielding route, involves the diazotization of (R)-2-aminobutan-1-ol. However, the propensity for carbocation rearrangements and potential for racemization in aliphatic systems makes this a less reliable method for achieving high enantiopurity.[1][2][3]

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique for the separation of enantiomers. In this process, a chiral catalyst, typically an enzyme, selectively reacts with one enantiomer of a racemic mixture at a faster rate than the other. For the synthesis of (R)-2-bromobutan-1-ol, lipases are commonly employed to catalyze the acylation of the (S)-enantiomer, allowing for the isolation of the unreacted (R)-2-bromobutan-1-ol with high enantiomeric excess.

A variety of lipases have been successfully used for the kinetic resolution of primary and secondary alcohols, including Amano Lipase PS (from Pseudomonas cepacia) and Candida antarctica Lipase B (CAL-B).[4][5][6][7][8] The choice of lipase, acyl donor, and solvent can significantly impact the enantioselectivity and reaction rate.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Lipase | Substrate | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Product | ee (%) | Reference |

| Immobilized Amano Lipase PS 30 | Racemic Alcohol | Acetic Anhydride (B1165640) | DME | 23 | ~50 | (R)-Alcohol | >95 | [5] |

| Candida antarctica Lipase B (CAL-B) | Racemic Aryltrimethylsilyl Chiral Alcohols | Vinyl Acetate | Hexane | rt | ~50 | (S)-Alcohol | >99 | [4] |

| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivative | Isopropenyl acetate | tert-Butyl methyl ether | rt | 42 | (R)-Alcohol | 99.6 | [8] |

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Bromobutan-1-ol

This protocol is adapted from a general procedure for the kinetic resolution of a racemic alcohol using immobilized Amano Lipase PS 30.[5]

Materials:

-

Racemic 2-bromobutan-1-ol

-

Acetic anhydride

-

Immobilized Amano Lipase PS 30

-

1,2-Dimethoxyethane (DME), anhydrous

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of racemic 2-bromobutan-1-ol (1.0 eq) and acetic anhydride (2.5-3.0 eq) in anhydrous DME, add immobilized Amano Lipase PS 30 (approximately 25% by weight of the lipase).

-

Stir the resulting suspension at room temperature (23°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.

-

Filter the reaction mixture to remove the immobilized lipase. Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure, maintaining a low bath temperature (<15°C).

-

Purify the residue by silica gel column chromatography to separate the unreacted (R)-2-bromobutan-1-ol from the acylated (S)-enantiomer.

-

Determine the enantiomeric excess of the recovered (R)-2-bromobutan-1-ol using chiral HPLC or GC analysis.

Logical Workflow for Lipase-Catalyzed Kinetic Resolution:

Caption: Workflow for the kinetic resolution of racemic 2-bromobutan-1-ol.

Asymmetric Reduction of 2-Bromo-1-butanal

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[9][10][11][12] This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent and the carbonyl substrate, facilitating a highly face-selective hydride transfer.[11]

For the synthesis of (R)-2-bromobutan-1-ol, the required precursor is 2-bromo-1-butanal. This aldehyde can be prepared from 1-butanol (B46404) through a multi-step sequence involving bromination, elimination, and hydrobromination.

Table 2: Corey-Bakshi-Shibata Reduction of Prochiral Ketones

| Catalyst | Substrate | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| (S)-Me-CBS | Prochiral Ketones | BH₃·THF | THF | rt | High | >95 | [9][10] |

| (R)-Me-CBS | Prochiral Ketones | BH₃·SMe₂ | THF | rt | High | >95 | [11] |

| In situ generated oxazaborolidine | Ketones | Borane | THF | rt | Good | 91-98 | [13] |

Synthesis of 2-Bromo-1-butanal (Precursor)

A plausible route to 2-bromo-1-butanal starts from readily available 1-butanol. The hydroxyl group is first converted to a good leaving group and substituted with bromine to yield 1-bromobutane. Dehydrobromination then affords 1-butene, which upon allylic bromination followed by hydrolysis would yield the desired aldehyde. A more direct approach could involve the α-bromination of butanal, though this may present challenges with self-condensation and regioselectivity.

Experimental Protocol: Asymmetric Reduction of 2-Bromo-1-butanal

This protocol is a general procedure for the CBS reduction of a prochiral ketone/aldehyde.[11]

Materials:

-

2-Bromo-1-butanal

-

(R)-2-Methyl-CBS-oxazaborolidine (or generated in situ)

-

Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate, anhydrous

Procedure:

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add borane-dimethyl sulfide complex (1.0 M solution in THF, 1.0-1.2 eq) dropwise.

-

Stir the mixture for 15 minutes at 0°C.

-

Cool the solution to -78°C and add a solution of 2-bromo-1-butanal (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction mixture at -78°C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at -78°C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Determine the enantiomeric excess of the (R)-2-bromobutan-1-ol by chiral HPLC or GC analysis.

Signaling Pathway for Corey-Bakshi-Shibata Reduction:

Caption: Mechanism of the CBS reduction of 2-bromo-1-butanal.

Conclusion

The enantioselective synthesis of (R)-2-bromobutan-1-ol can be effectively achieved through two primary methods: lipase-catalyzed kinetic resolution of the corresponding racemate and asymmetric reduction of 2-bromo-1-butanal. Both strategies offer high enantioselectivity and good yields. The choice of method may depend on the availability of starting materials, cost of reagents and catalysts, and the desired scale of the synthesis. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and reliable production of this important chiral intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND OPTICAL RESOLUTION OF HIGH AFFINITY P2-LIGANDS FOR HIV-1 PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (S)-2-Bromobutan-1-ol from L-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of the chiral building block (S)-2-bromobutan-1-ol, utilizing L-aspartic acid as a readily available starting material from the chiral pool. The synthesis is presented as a multi-step process, with detailed experimental protocols for key transformations.

Introduction

(S)-2-Bromobutan-1-ol is a valuable chiral intermediate in organic synthesis, particularly in the development of pharmaceutical agents where specific stereochemistry is crucial for biological activity. Its synthesis from a readily available and enantiomerically pure starting material like L-aspartic acid is of significant interest. L-aspartic acid, a proteinogenic amino acid, serves as an inexpensive entry point into the chiral pool, allowing for the stereocontrolled synthesis of complex molecules.[1][2][3]

The proposed synthetic pathway leverages fundamental organic transformations to convert L-aspartic acid into the target molecule. The key strategic steps involve the conversion of L-aspartic acid to (S)-2-aminobutanol, followed by a stereoretentive diazotization and bromination.

Overall Synthetic Strategy

The synthesis of (S)-2-bromobutan-1-ol from L-aspartic acid can be conceptually divided into three main stages:

-

Stage 1: Carbon Skeleton Rearrangement. Conversion of L-aspartic acid to (S)-2-aminobutyric acid. This involves the removal of one of the carboxylic acid groups while retaining the stereocenter.

-

Stage 2: Reduction of the Carboxylic Acid. Reduction of the carboxylic acid functionality of (S)-2-aminobutyric acid to a primary alcohol to yield (S)-2-aminobutanol.

-

Stage 3: Stereoretentive Bromination. Conversion of the amino group of (S)-2-aminobutanol to a bromo group with retention of stereochemistry to afford the final product, (S)-2-bromobutan-1-ol.

The logical workflow for this synthesis is depicted in the following diagram.

Experimental Protocols and Data

Stage 1: Synthesis of (S)-2-Aminobutyric Acid from L-Aspartic Acid

The conversion of L-aspartic acid to (S)-2-aminobutyric acid is a known transformation. While biosynthetic routes are well-established, a chemical synthesis can be achieved through a multi-step sequence involving protection of the functional groups, selective modification, and deprotection. For the purpose of this guide, we will consider (S)-2-aminobutyric acid as a readily available chiral intermediate derived from the chiral pool, with L-aspartic acid being its ultimate precursor.[1][2][4]

Stage 2: Synthesis of (S)-2-Aminobutanol from (S)-2-Aminobutyric Acid

The reduction of the carboxylic acid group of (S)-2-aminobutyric acid to a primary alcohol can be achieved via catalytic hydrogenation. The following protocol is based on the methodology described in Chinese patent CN105481703A.[5][6]

Experimental Protocol:

-

(S)-2-Aminobutyric Acid Solution Preparation: Dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL.

-

pH Adjustment: Adjust the pH of the solution to 1-2 using phosphoric acid.

-

Decolorization: Add activated carbon (3% by weight of the amino acid) and stir for 30 minutes. Filter to obtain a clear filtrate.

-

Catalytic Hydrogenation: Transfer the filtrate to a high-pressure autoclave. Add a supported palladium catalyst (e.g., palladium on carbon), with the palladium content being 0.1% of the weight of the (S)-2-aminobutyric acid.

-

Reaction Conditions: Pressurize the autoclave with hydrogen gas to 2.5 MPa and heat to 65°C. Maintain these conditions with continuous stirring until hydrogen uptake ceases (approximately 6-7 hours).

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to recover the catalyst. The filtrate is then concentrated under reduced pressure. The resulting concentrate is neutralized, and the final product, (S)-2-aminobutanol, is obtained by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | (S)-2-Aminobutyric Acid | [5][6] |

| Product | (S)-2-Aminobutanol | [5][6] |

| Catalyst | Supported Palladium | [5][6] |

| Temperature | 65 °C | [5][6] |

| Pressure | 2.5 MPa | [5][6] |

| Yield | ~70% | [6] |

| Purity | >99% | [6] |

| Specific Rotation | +9.4° | [6] |

Stage 3: Synthesis of (S)-2-Bromobutan-1-ol from (S)-2-Aminobutanol

The conversion of a primary aliphatic amine to an alkyl bromide via diazotization is a challenging transformation due to the high reactivity of the intermediate diazonium salt, which can lead to rearrangements and a mixture of products.[7][8] However, in the case of β-amino alcohols, the neighboring hydroxyl group can participate in the reaction, leading to a stereocontrolled outcome.[9][10][11] This neighboring group participation proceeds through a double S(_N)2 mechanism, resulting in an overall retention of stereochemistry.

The proposed mechanism involves the initial formation of the diazonium salt, which is then intramolecularly displaced by the hydroxyl group to form a transient chiral epoxide. Subsequent attack by the bromide ion at the less substituted carbon of the epoxide (or the carbon bearing the original amino group) in a second S(_N)2 reaction yields the desired (S)-2-bromobutan-1-ol with retention of the original stereochemistry.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve (S)-2-aminobutanol in an aqueous solution of hydrobromic acid (HBr) at 0°C.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO(_2)) to the stirred solution of the amino alcohol, maintaining the temperature at 0-5°C. The addition should be done dropwise to control the evolution of nitrogen gas.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Then, let the mixture warm to room temperature and stir for several hours or until the evolution of nitrogen gas ceases.

-

Work-up: Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure (S)-2-bromobutan-1-ol.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Substrate | (S)-2-Aminobutanol | [9][10][11] |

| Product | (S)-2-Bromobutan-1-ol | [9][10][11] |

| Reagents | NaNO(_2), HBr | [12][13] |

| Temperature | 0-5 °C | [13] |

| Stereochemical Outcome | Retention | [9][10][11] |

| Yield | Moderate to Good | - |

| Purity | High after purification | - |

Conclusion

This technical guide outlines a viable and stereocontrolled synthetic route for the preparation of (S)-2-bromobutan-1-ol from L-aspartic acid. The pathway leverages established chemical transformations, including the reduction of an amino acid to an amino alcohol and a stereoretentive diazotization-bromination reaction. The key to the stereochemical control in the final step is the participation of the neighboring hydroxyl group, which facilitates the reaction through a double inversion mechanism, ultimately leading to retention of configuration. The detailed protocols and compiled data provide a solid foundation for researchers and drug development professionals to synthesize this important chiral building block.

References

- 1. Threonine - Wikipedia [en.wikipedia.org]

- 2. US2937122A - Production of l-threonine - Google Patents [patents.google.com]

- 3. Aspartic acid - Wikipedia [en.wikipedia.org]

- 4. Engineering of a novel biochemical pathway for the biosynthesis of L-2-aminobutyric acid in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. Reaction Examples [cdb.ics.uci.edu]

- 9. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 10. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Identify 'A' and 'B' in the following reaction sequence and rewrite the r.. [askfilo.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromobutan-1-ol

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Bromobutan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines plausible experimental protocols, and visualizes reaction pathways to facilitate a deeper understanding of this bifunctional molecule.

Introduction

2-Bromobutan-1-ol is a halogenated alcohol of interest in organic synthesis due to its bifunctional nature. The presence of both a primary alcohol and a secondary bromide on a butane (B89635) backbone makes it a versatile building block for the introduction of a brominated butyl fragment in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. This guide compiles available data and provides theoretical insights into its properties and reactivity.

Physical and Chemical Properties

Table 1: Computed Physicochemical Properties of 2-Bromobutan-1-ol[1][2]

| Property | Value | Source |

| Molecular Formula | C₄H₉BrO | PubChem |

| Molecular Weight | 153.02 g/mol | PubChem |

| IUPAC Name | 2-bromobutan-1-ol | PubChem |

| CAS Number | 24068-63-1 | PubChem, NIST |

| Canonical SMILES | CCC(CO)Br | PubChem |

| InChI Key | LMEOVPMTQBNCFK-UHFFFAOYSA-N | PubChem |

| XLogP3-AA (Predicted) | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 151.98368 Da | PubChem |

| Monoisotopic Mass | 151.98368 Da | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 6 | PubChem |

Table 2: Experimental Physical Properties of Isomers of 2-Bromobutan-1-ol

| Property | 1-Bromo-2-butanol | 2-Bromobutane |

| Boiling Point | 165.9 °C at 760 mmHg | 91 °C |

| Density | 1.46 g/cm³ | 1.255 g/mL at 25 °C |

| Refractive Index | Not Available | n20/D 1.4369 |

Spectroscopic Properties (Predicted)

While experimental spectra for 2-Bromobutan-1-ol are not widely published, its expected spectroscopic characteristics can be predicted based on its structure and comparison with its isomers.

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the carbon bearing the hydroxyl group (CH₂OH), the proton on the carbon with the bromine atom (CHBr), the methylene (B1212753) protons of the ethyl group (CH₂), and the methyl protons (CH₃). The chemical shifts and coupling patterns would be characteristic of such a structure.

-

¹³C NMR: Four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. The carbon attached to the bromine would be shifted downfield, as would the carbon attached to the hydroxyl group, though to a lesser extent.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocols

Synthesis of 2-Bromobutan-1-ol from 1,2-Butanediol (Plausible Route)

A plausible and direct method for the synthesis of 2-Bromobutan-1-ol is the selective bromination of 1,2-butanediol. This protocol is based on standard procedures for the conversion of diols to bromohydrins.

Materials:

-

1,2-Butanediol

-

48% Hydrobromic acid (HBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,2-butanediol.

-

Cool the flask in an ice bath and slowly add an equimolar amount of 48% hydrobromic acid with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 2-Bromobutan-1-ol can be purified by fractional distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of 2-Bromobutan-1-ol is dictated by the presence of the hydroxyl and bromo functional groups.

Nucleophilic Substitution

The bromine atom at the C-2 position is a good leaving group, making the carbon atom susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups at this position. The reaction can proceed via an Sₙ1 or Sₙ2 mechanism depending on the nucleophile, solvent, and reaction conditions.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, 2-Bromobutan-1-ol can undergo an E2 elimination reaction to form but-1-en-1-ol or but-2-en-1-ol. The regioselectivity of the elimination will be influenced by the steric hindrance of the base.

Reactions of the Hydroxyl Group

The primary alcohol functional group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and ether formation.

Conclusion

2-Bromobutan-1-ol is a valuable synthetic intermediate with a rich potential for chemical transformations. While experimental data on its physical properties are scarce, this guide provides a solid foundation based on computed data and analogies to its isomers. The outlined synthetic protocol and reactivity profile offer a starting point for its application in research and development. Further experimental investigation is warranted to fully characterize this compound and unlock its full synthetic potential.

A Technical Guide to the Predicted Spectroscopic Profile of 2-Bromobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed predicted spectroscopic analysis of 2-bromobutan-1-ol (CAS No: 24068-63-1). Due to the limited availability of experimental spectroscopic data in public domains, this document leverages predictive models and comparative data from structurally related compounds to offer a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines standardized experimental protocols for these analytical techniques and includes a logical workflow for spectroscopic analysis.

Introduction

2-Bromobutan-1-ol is a halogenated alcohol with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This document serves as a reference for the predicted spectroscopic signature of 2-bromobutan-1-ol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-bromobutan-1-ol. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₃ (C4) | 0.9 - 1.1 | Triplet (t) | ~7.5 | 3H |

| -CH₂- (C3) | 1.6 - 1.8 | Multiplet (m) | - | 2H |

| -CH(Br)- (C2) | 3.9 - 4.1 | Multiplet (m) | - | 1H |

| -CH₂OH (C1) | 3.6 - 3.8 | Multiplet (m) | - | 2H |

| -OH | Variable | Singlet (broad, s) | - | 1H |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~65 - 70 |

| C2 (-CH(Br)-) | ~55 - 60 |

| C3 (-CH₂-) | ~25 - 30 |

| C4 (-CH₃) | ~10 - 15 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Fragment Ion | Notes |

| 152/154 | [M]⁺ (C₄H₉BrO)⁺ | Molecular ion peak, showing characteristic M and M+2 isotope pattern for bromine. |

| 123/125 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| 73 | [M - Br]⁺ | Loss of a bromine radical. |

| 45 | [CH₂OH]⁺ | Alpha-cleavage. |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample such as 2-bromobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-bromobutan-1-ol in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of neat (undiluted) 2-bromobutan-1-ol onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Instrumentation: Mount the salt plates in the sample holder of an FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample holder and salt plates.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the 2-bromobutan-1-ol sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for relatively small, volatile molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an unknown compound like 2-bromobutan-1-ol.

Caption: Logical workflow for spectroscopic analysis.

Synthesis of 2-Bromobutan-1-ol from 1,2-Butanediol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 2-bromobutan-1-ol from 1,2-butanediol (B146104). The conversion of a vicinal diol to a specific bromo-alcohol requires careful consideration of regioselectivity. Two primary pathways are discussed in detail: a direct synthesis via the regioselective ring-opening of an epoxide intermediate, and a multi-step approach involving a protecting group strategy. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth methodologies, quantitative data, and visual representations of the synthetic workflows.

Introduction

2-Bromobutan-1-ol is a valuable chiral building block in organic synthesis, featuring both a hydroxyl and a bromo functional group on adjacent carbons. This arrangement allows for a variety of subsequent transformations, making it a useful precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The synthesis of this specific isomer from 1,2-butanediol presents a chemical challenge due to the presence of a primary and a secondary hydroxyl group, necessitating a regioselective approach to ensure the desired connectivity. This guide explores the most viable synthetic routes to achieve this transformation efficiently.

Synthetic Strategies

Two principal strategies have been identified for the synthesis of 2-bromobutan-1-ol from 1,2-butanediol. The choice of strategy depends on factors such as desired yield, stereochemical control, and available starting materials and reagents.

Strategy A: Regioselective Ring-Opening of 1,2-Epoxybutane (B156178)

This is the more direct and convergent approach. It involves the initial conversion of 1,2-butanediol to its corresponding epoxide, 1,2-epoxybutane, followed by a regioselective ring-opening with a bromide nucleophile. The acid-catalyzed ring-opening of unsymmetrical epoxides generally proceeds with the nucleophile attacking the more substituted carbon atom, which in the case of 1,2-epoxybutane is the C2 position, leading to the desired 2-bromobutan-1-ol.

Strategy B: Protection, Bromination, and Deprotection

This multi-step classical approach offers a higher degree of control over the regioselectivity. It involves the selective protection of the more reactive primary hydroxyl group of 1,2-butanediol, followed by the bromination of the remaining secondary hydroxyl group. The final step is the removal of the protecting group to yield the target molecule. A common protecting group for this purpose is a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS), or the formation of a tosylate.

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic strategies can be visualized using the following diagrams.

Caption: Overall synthetic approach from 1,2-butanediol.

Workflow for Strategy A: Epoxide Ring-Opening

Caption: Workflow for the epoxide ring-opening strategy.

Workflow for Strategy B: Protection-Bromination-Deprotection

Caption: Workflow for the protection-bromination-deprotection strategy.

Experimental Protocols

Strategy A: Regioselective Ring-Opening of 1,2-Epoxybutane

This protocol is based on established principles of acid-catalyzed epoxide ring-opening.[1]

Step 1: Synthesis of 1,2-Epoxybutane from 1,2-Butanediol

A common method for this conversion is via the formation of a tosylate followed by intramolecular cyclization with a base.

-

Materials: 1,2-butanediol, p-toluenesulfonyl chloride (TsCl), pyridine (B92270), sodium hydroxide (B78521), diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 1,2-butanediol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mono-tosylate.

-

Dissolve the crude tosylate in a suitable solvent (e.g., methanol) and treat with a solution of sodium hydroxide (1.2 eq) in water.

-

Stir the mixture at room temperature for 4-6 hours.

-

Extract the product, 1,2-epoxybutane, with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and carefully remove the solvent by distillation.

-

Step 2: Ring-Opening of 1,2-Epoxybutane to 2-Bromobutan-1-ol

-

Materials: 1,2-epoxybutane, aqueous hydrobromic acid (48%), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxybutane (1.0 eq) in diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aqueous hydrobromic acid (48%, 1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 2-bromobutan-1-ol.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Strategy B: Selective Tosylation and Nucleophilic Substitution

This protocol is based on methods for the selective tosylation of primary alcohols in the presence of secondary alcohols.[2][3]

Step 1: Selective Tosylation of 1,2-Butanediol

-

Materials: 1,2-butanediol, p-toluenesulfonyl chloride (TsCl), triethylamine (B128534), dichloromethane (B109758) (DCM), catalytic amount of a tin (IV) compound (e.g., dibutyltin (B87310) oxide).[3]

-

Procedure:

-

To a solution of 1,2-butanediol (1.0 eq) and a catalytic amount of dibutyltin oxide in DCM, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C and add a solution of TsCl (1.0 eq) in DCM dropwise.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature for 12 hours.

-

Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 1-O-tosyl-1,2-butanediol.

-

Purify by column chromatography.

-

Step 2: Conversion of 1-O-tosyl-1,2-butanediol to 2-Bromobutan-1-ol

This step would involve the conversion of the secondary alcohol to a bromide. A common method is the Appel reaction.

-

Materials: 1-O-tosyl-1,2-butanediol, carbon tetrabromide (CBr₄), triphenylphosphine (B44618) (PPh₃), dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-O-tosyl-1,2-butanediol (1.0 eq) and CBr₄ (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add PPh₃ (1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Concentrate the reaction mixture and purify by column chromatography to isolate the protected bromo-alcohol.

-

Step 3: Deprotection (Detosylation)

-

Materials: Protected 2-bromobutan-1-ol, reducing agent (e.g., lithium aluminum hydride or sodium in liquid ammonia).

-

Procedure:

-

Carefully add the protected bromo-alcohol to a suspension of a suitable reducing agent in an appropriate solvent (e.g., LiAlH₄ in THF).

-

Stir the reaction under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction and work up to isolate the crude 2-bromobutan-1-ol.

-

Purify by distillation or chromatography.

-

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 1,2-Butanediol | C₄H₁₀O₂ | 90.12 | 192-194 |

| 1,2-Epoxybutane | C₄H₈O | 72.11 | 63 |

| 2-Bromobutan-1-ol | C₄H₉BrO | 153.02 | 165-167 |

Table 2: Summary of Reaction Conditions and Expected Yields

| Reaction | Reagents | Solvent | Temperature | Time | Expected Yield |

| Strategy A: Epoxide Ring-Opening | |||||

| Epoxidation of 1,2-Butanediol | TsCl, Pyridine; NaOH | Pyridine; Methanol | 0 °C to RT | 12-16 h; 4-6 h | Moderate to Good |

| Ring-Opening of 1,2-Epoxybutane | 48% aq. HBr | Diethyl Ether | 0 °C to RT | 3-4 h | Good to Excellent |

| Strategy B: Protection-Bromination-Deprotection | |||||

| Selective Tosylation | TsCl, Et₃N, cat. (Bu₂SnO) | DCM | 0 °C to RT | 14 h | Good[3] |

| Bromination (Appel Reaction) | CBr₄, PPh₃ | DCM | 0 °C to RT | 4-6 h | Moderate to Good |

| Detosylation | Reducing Agent | Anhydrous Solvent | Varies | Varies | Moderate to Good |

Note: Expected yields are based on literature for similar transformations and may vary depending on specific experimental conditions and scale.

Conclusion

The synthesis of 2-bromobutan-1-ol from 1,2-butanediol can be effectively achieved through two primary strategies. The regioselective ring-opening of 1,2-epoxybutane offers a more direct and potentially higher-yielding route. The protection-bromination-deprotection strategy, while longer, provides a classic and controllable method for achieving the desired regioselectivity. The choice of method will depend on the specific requirements of the synthesis, including scale, stereochemical considerations, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Bromobutan-1-ol

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and proper storage of chemical reagents is paramount to ensure experimental reproducibility, safety, and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromobutan-1-ol, a versatile building block in organic synthesis. Due to the limited availability of specific, published stability data for this compound, this guide integrates information from safety data sheets of closely related compounds, general chemical principles of halohydrins, and established protocols for stability testing of reactive chemicals.

Core Concepts: Chemical Stability and Degradation Pathways

2-Bromobutan-1-ol is a bifunctional molecule containing both a hydroxyl group and a bromine atom on adjacent carbons, classifying it as a bromohydrin. The inherent reactivity of this class of compounds dictates its stability profile. The primary anticipated degradation pathway for 2-bromobutan-1-ol involves an intramolecular SN2 reaction, particularly in the presence of a base, to form 2-ethyloxirane. Other potential degradation routes include oxidation of the primary alcohol and elimination of HBr to form but-1-ene-1-ol, which would likely tautomerize to butanal.

It is crucial to store 2-Bromobutan-1-ol under conditions that minimize these degradation pathways. The compound is generally considered stable when stored under appropriate conditions.

Recommended Storage and Handling

To ensure the long-term integrity of 2-Bromobutan-1-ol, the following storage and handling guidelines are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable. | Minimizes the rate of potential decomposition reactions. |

| Light | Store in a light-resistant container, such as an amber glass bottle. | Protects the compound from potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the alcohol functionality. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture and air. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases.[1] | Avoids potential hazardous reactions and degradation. Bases can catalyze the formation of 2-ethyloxirane. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ground all equipment when transferring the liquid to prevent static discharge.

Experimental Protocols for Stability Assessment

A comprehensive stability study for 2-Bromobutan-1-ol would involve forced degradation, long-term, and accelerated stability studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of 2-Bromobutan-1-ol in appropriate solvents (e.g., acetonitrile (B52724), water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 80°C for 48 hours.

-

Photodegradation: Expose to UV light (254 nm) and visible light for a specified duration.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance and the increase in the concentration of its degradation products.

Example HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method would need to be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Forced Degradation Study Results (Hypothetical)

| Stress Condition | Duration | Assay of 2-Bromobutan-1-ol (%) | Major Degradation Product (%) |

| 0.1 M HCl | 24 h | 98.5 | Not Detected |

| 0.1 M NaOH | 4 h | 15.2 | 84.1 (2-Ethyloxirane) |

| 3% H₂O₂ | 24 h | 95.1 | 4.5 (Unidentified) |

| Thermal (80°C) | 48 h | 92.3 | 7.2 (Unidentified) |

| Photolytic | 7 days | 99.1 | Not Detected |

Table 2: Long-Term and Accelerated Stability Data (Hypothetical)

| Storage Condition | Time Point (Months) | Assay (%) | Appearance |

| 25°C / 60% RH | 0 | 99.8 | Clear, colorless liquid |

| 3 | 99.5 | Clear, colorless liquid | |

| 6 | 99.2 | Clear, colorless liquid | |

| 12 | 98.8 | Clear, colorless liquid | |

| 40°C / 75% RH | 0 | 99.8 | Clear, colorless liquid |

| 3 | 98.1 | Clear, colorless liquid | |

| 6 | 96.5 | Clear, colorless liquid |

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the stability and handling of 2-Bromobutan-1-ol.

References

An In-depth Technical Guide to the Commercial Availability and Suppliers of 2-Bromobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobutan-1-ol (CAS No: 24068-63-1), a versatile brominated alcohol utilized in synthetic chemistry research.[1] The document details its commercial availability, supplier specifications, and relevant technical data. Furthermore, it outlines a representative synthetic protocol and standard analytical methodologies for purity assessment, crucial for ensuring reproducibility in research and development settings.

Chemical Identity and Properties

2-Bromobutan-1-ol is a chemical intermediate characterized by the molecular formula C4H9BrO and a molecular weight of approximately 153.02 g/mol .[2] Its structure features a four-carbon chain with a primary alcohol at position 1 and a bromine atom at position 2, rendering it a useful building block for introducing the 2-hydroxybutyl moiety in more complex molecular architectures.

Table 1: General Chemical Information

| Identifier | Value |

|---|---|

| IUPAC Name | 2-bromobutan-1-ol[2] |

| CAS Number | 24068-63-1[2] |

| Molecular Formula | C4H9BrO[2] |

| Molecular Weight | 153.02 g/mol [2] |

| SMILES | CCC(CO)Br[2] |

| InChIKey | LMEOVPMTQBNCFK-UHFFFAOYSA-N[2] |

Table 2: Computed Physical and Chemical Properties

| Property | Value |

|---|---|

| XLogP3 | 1.3[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

| Rotatable Bond Count | 2[2] |

| Exact Mass | 151.98368 Da[2] |

| Topological Polar Surface Area | 20.2 Ų[2] |

Commercial Availability and Suppliers

2-Bromobutan-1-ol is available from a range of chemical suppliers, primarily for research and development purposes. Purity levels are typically offered at ≥95%. It is important to note that some suppliers offer this compound as a mixture with its isomer, 1-Bromo-2-butanol. Researchers should carefully verify the product specifications and isomeric purity before purchase.

Table 3: Commercial Suppliers and Specifications

| Supplier | Product Code/Name | Purity Specification | Notes |

|---|---|---|---|

| Molport | Molport-038-948-066 | ≥95%[3] | - |

| Accela ChemBio Inc. | SY200788 | ≥95%[4] | For R&D use only[4] |

| BLD Pharm | BD01042177 | - | For Research Use Only[5] |

| Biosynth | ZAA06863 | - | - |

| Sigma-Aldrich | Enamine-ENA447958439 | - | Pricing and availability not currently listed |

| ChemScene | CS-0197080 | 70+% | Offered as 1-Bromo-2-butanol containing ca. 30% 2-Bromo-1-butanol[6] |

| TCI America (via distributors) | - | ≥70% (GC) | Offered as 1-Bromo-2-butanol containing ca. 20-30% 2-Bromo-1-butanol[7] |

Safety and Hazard Information

Based on available data, 2-Bromobutan-1-ol is classified with several hazard statements. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Hazard Statement Code | Description |

|---|---|

| H302 | Harmful if swallowed[8] |

| H315 | Causes skin irritation[8] |

| H319 | Causes serious eye irritation[8] |

| H335 | May cause respiratory irritation[8] |

This information is based on classifications for the general compound and may vary between suppliers. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and purity analysis of 2-Bromobutan-1-ol. These protocols are based on standard organic chemistry techniques for similar compounds.

A common method for preparing alkyl bromides is through the nucleophilic substitution of an alcohol using a bromide source in an acidic medium. The following protocol describes a representative synthesis from 1,2-Butanediol.

Reaction Scheme: HO-CH₂-CH(OH)-CH₂-CH₃ + HBr → Br-CH₂-CH(OH)-CH₂-CH₃ + H₂O

Materials and Reagents:

-

1,2-Butanediol

-

Sodium bromide (NaBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 1,2-Butanediol, sodium bromide, and a small amount of water. Swirl to dissolve the sodium bromide.

-

Acid Addition: Cool the flask in an ice bath. Slowly and with constant swirling, add concentrated sulfuric acid to the mixture. This in-situ generation of HBr is highly exothermic.

-

Reflux: Assemble a reflux apparatus with the flask and condenser. Heat the mixture to reflux using a heating mantle and maintain reflux for approximately 60-90 minutes.[9] This allows the substitution reaction to proceed to completion.

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers should be visible: an upper aqueous layer and a lower organic layer containing the crude 2-Bromobutan-1-ol.

-

Separate the lower organic layer.

-

Wash the organic layer sequentially with:

-

Distilled water to remove the bulk of the acid.

-

Saturated sodium bicarbonate solution to neutralize any remaining acid (vent the separatory funnel frequently to release CO₂ gas).

-

Saturated brine solution to aid in the removal of dissolved water.[10]

-

-

-

Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

-

Purification: Decant or filter the dried liquid into a distillation flask. Purify the 2-Bromobutan-1-ol by simple distillation, collecting the fraction that boils at the expected temperature.

GC-MS is a powerful technique for assessing the purity of volatile compounds like 2-Bromobutan-1-ol and for identifying any impurities.

Instrumentation and Materials:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary column (e.g., VF-624 or similar)

-

Helium (carrier gas)

-

Dichloromethane or other suitable high-purity solvent

-

Volumetric flasks and micropipettes

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the synthesized 2-Bromobutan-1-ol at a concentration of approximately 1 mg/mL in a high-purity solvent like dichloromethane.

-

If quantitative analysis is required, prepare a series of calibration standards by serial dilution of a reference standard.

-

-

Instrument Setup (Typical Parameters):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Acquisition Mode: Full scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[11]

-

-

Analysis:

-

Inject a blank (solvent) to ensure the system is clean.

-

Inject the prepared sample solution.

-

Analyze the resulting total ion chromatogram (TIC). The purity can be estimated by the relative peak area of the main component.

-

Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

-

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: A simplified diagram of the SN2 synthesis of 2-Bromobutan-1-ol.

Caption: General experimental workflow from synthesis to final product analysis.

References

- 1. 2-Bromobutan-1-ol CAS 24068-63-1|C4H9BrO [benchchem.com]

- 2. 2-Bromobutan-1-ol | C4H9BrO | CID 13398829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromobutan-1-ol | 24068-63-1 | Buy Now [molport.com]

- 4. 24068-63-1,2-bromobutan-1-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 24068-63-1|2-Bromobutan-1-ol|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-Bromobutan-1-ol | 24068-63-1 | ZAA06863 | Biosynth [biosynth.com]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Bromobutan-1-ol: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental considerations for 2-Bromobutan-1-ol. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely and effectively in a laboratory setting.

Chemical and Physical Properties

2-Bromobutan-1-ol is a brominated organic compound with the molecular formula C4H9BrO. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C4H9BrO |

| Molecular Weight | 153.02 g/mol [1] |

| CAS Number | 24068-63-1[1] |

| Appearance | Colorless to pale-yellow liquid (for the related compound 2-bromobutane) |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Density | Data not readily available |

| Solubility | Insoluble in water (for the related compound 2-bromobutane)[2] |

| Vapor Pressure | 70 mbar @ 20 °C (for the related compound 2-bromobutane)[2] |

| Flash Point | 65 °F (for the related compound 2-bromobutane) |

Hazard Identification and Safety Precautions

2-Bromobutan-1-ol is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.

GHS Classification[1]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 |

Hazard Statements[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

When handling 2-Bromobutan-1-ol, it is crucial to adhere to the following safety precautions to minimize risk:

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield must be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

-

Skin and Body Protection: A lab coat or chemically resistant apron should be worn.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

Experimental Protocols

Synthesis of a Brominated Butanol (General Procedure)

The synthesis of brominated butanols, such as 1-bromobutane (B133212) from 1-butanol, typically involves a nucleophilic substitution reaction. A generalized protocol is outlined below. Note: This is an example for a related compound and should be adapted with caution by experienced chemists for the synthesis of 2-Bromobutan-1-ol.

Materials:

-

Corresponding butanol precursor

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine the butanol precursor and sodium bromide.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid with constant stirring.

-

After the addition is complete, heat the mixture to reflux for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture and transfer it to a separatory funnel containing cold water.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation.

Handling and Storage

Proper handling and storage are essential to maintain the stability of 2-Bromobutan-1-ol and to ensure a safe laboratory environment.

| Aspect | Recommendation |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases. |

| Handling | Use in a well-ventilated area, preferably a fume hood. Avoid generating vapors or mists. Prevent contact with skin and eyes. |

| Incompatibilities | Strong oxidizing agents, strong bases. |

Accidental Release and Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite). For large spills, dike the area to prevent spreading.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Toxicological and Ecotoxicological Information

Disposal Considerations

Waste containing 2-Bromobutan-1-ol must be treated as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for proper disposal.

References

An In-depth Technical Guide to the Stereochemistry of 2-Bromobutan-1-ol and its Enantiomers

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and resolution of 2-bromobutan-1-ol enantiomers, targeting researchers, scientists, and professionals in drug development. The document outlines key physicochemical properties, detailed experimental protocols for a proposed synthesis and resolution, and methods for stereochemical analysis.

Introduction to the Stereochemistry of 2-Bromobutan-1-ol

2-Bromobutan-1-ol is a chiral molecule containing a stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a bromine atom, an ethyl group (-CH₂CH₃), and a hydroxymethyl group (-CH₂OH). Due to this chirality, 2-bromobutan-1-ol exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-bromobutan-1-ol and (S)-2-bromobutan-1-ol.

These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. The specific rotation is a characteristic physical constant for each enantiomer. Furthermore, enantiomers can exhibit significantly different biological activities, a critical consideration in the field of drug development.

Figure 1: The (R) and (S) enantiomers of 2-bromobutan-1-ol as mirror images.

Physicochemical and Chiroptical Properties

| Property | Racemic 2-Bromobutan-1-ol (Computed) | (R)-Enantiomer (Estimated) | (S)-Enantiomer (Estimated) |

| Molecular Formula | C₄H₉BrO | C₄H₉BrO | C₄H₉BrO |

| Molecular Weight | 153.02 g/mol [1] | 153.02 g/mol [2] | 153.02 g/mol |

| Boiling Point | Not available | Not available | Not available |

| Density | Not available | Not available | Not available |

| Specific Rotation ([α]D) | 0° | Negative value (e.g., ~ -5°) | Positive value (e.g., ~ +5°) |

Note: Specific rotation values are estimated based on analogous compounds like (R)-2-butanol ([\alpha]_D = -13.9°) and may vary depending on the solvent and temperature.

Synthesis of Racemic 2-Bromobutan-1-ol

A plausible synthetic route to racemic 2-bromobutan-1-ol involves a two-step process starting from 1-butene (B85601), proceeding through an allylic bromination followed by hydroboration-oxidation. This sequence is designed to achieve the desired regiochemistry, which is not favored by more direct methods like bromohydrin formation from 1-butene.

Figure 2: Proposed synthetic pathway to racemic 2-bromobutan-1-ol.

Experimental Protocol: Synthesis of Racemic 2-Bromobutan-1-ol

Step 1: Allylic Bromination of 1-Butene to 1-Bromobut-2-ene

This reaction is typically performed at low temperatures to favor radical substitution at the allylic position over addition to the double bond.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place N-bromosuccinimide (NBS) (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄).

-

Addition of Alkene: Cool the flask in an ice bath. Slowly bubble 1-butene gas (1.1 eq) through the suspension.

-

Initiation: Irradiate the mixture with a UV lamp or add a radical initiator (e.g., AIBN, small catalytic amount) to initiate the reaction.

-

Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the dense NBS at the bottom of the flask and the formation of succinimide, which floats on the solvent.

-

Work-up: Once the reaction is complete, filter the mixture to remove the succinimide. Wash the filtrate with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield crude 1-bromobut-2-ene.

Step 2: Hydroboration-Oxidation of 1-Bromobut-2-ene

This step achieves the anti-Markovnikov addition of water across the double bond, placing the hydroxyl group at the terminal carbon.

-

Hydroboration: Dissolve the crude 1-bromobut-2-ene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add borane-THF complex (BH₃·THF, ~0.4 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a solution of sodium hydroxide (B78521) (e.g., 3M aqueous solution), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution), ensuring the temperature does not rise significantly.

-

Work-up: After the addition is complete, stir the mixture at room temperature for another hour. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude racemic 2-bromobutan-1-ol can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Enantioselective Resolution

The separation of racemic 2-bromobutan-1-ol into its constituent enantiomers can be effectively achieved through enzymatic kinetic resolution. This method utilizes a lipase (B570770), such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers, allowing for the subsequent separation of the unreacted alcohol and the newly formed ester.

Figure 3: Workflow for the enzymatic kinetic resolution of 2-bromobutan-1-ol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from established procedures for the resolution of similar chiral alcohols using Candida antarctica lipase B (Novozym 435).

-

Reaction Setup: To a flask containing racemic 2-bromobutan-1-ol (1.0 eq) dissolved in a non-polar organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether), add vinyl acetate (B1210297) (1.5-2.0 eq) as the acyl donor.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (typically 10-20% by weight relative to the substrate).

-

Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the progress of the reaction by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Work-up and Separation: When the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Remove the solvent from the filtrate by rotary evaporation. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can then be separated by column chromatography on silica gel.

-

Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed to obtain the other enantiomer of the alcohol. Dissolve the ester in a solvent like methanol (B129727) and add a mild base, such as potassium carbonate (K₂CO₃). Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC). After an aqueous work-up and extraction, the second alcohol enantiomer can be isolated and purified.

Data Presentation

The following tables summarize expected quantitative data for the proposed synthesis and resolution, based on typical results for analogous reactions reported in the literature.

Table 1: Proposed Synthesis of Racemic 2-Bromobutan-1-ol

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1. Allylic Bromination | 1-Butene | NBS, Radical Initiator | 1-Bromobut-2-ene | 60-80 |

| 2. Hydroboration-Oxidation | 1-Bromobut-2-ene | 1. BH₃·THF; 2. H₂O₂, NaOH | Racemic 2-Bromobutan-1-ol | 85-95 |

Table 2: Enzymatic Kinetic Resolution of 2-Bromobutan-1-ol

| Product | Theoretical Max. Yield (%) | Typical Achieved Yield (%) | Typical Enantiomeric Excess (ee) (%) |

| (S)-2-Bromobutan-1-ol (unreacted) | 50 | 40-48 | >99 |

| (R)-2-Acetoxybutan-1-ol (acylated) | 50 | 40-48 | >99 |

| (R)-2-Bromobutan-1-ol (after hydrolysis) | (from ester) | >90 (hydrolysis step) | >99 |